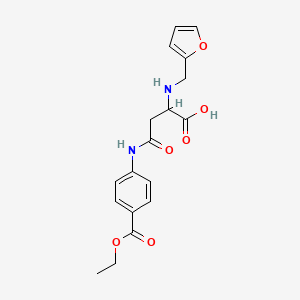![molecular formula C21H25BrN2O3 B11611351 2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11611351.png)
2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethoxybenzyl chloride with piperazine.
Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or amines could be formed.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of drugs targeting neurological or psychiatric conditions.
Industry: Use in the production of specialty chemicals or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could be a potential pathway for its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.
2-(4-Methoxyphenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(4-ethoxybenzyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s lipophilicity and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C21H25BrN2O3 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25BrN2O3/c1-2-26-19-7-3-17(4-8-19)15-23-11-13-24(14-12-23)21(25)16-27-20-9-5-18(22)6-10-20/h3-10H,2,11-16H2,1H3 |
InChI-Schlüssel |
BCIJOLJCVXGWBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Cyanoethyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611272.png)
![(4E)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methylisoxazol-5(4H)-one](/img/structure/B11611275.png)
![4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B11611282.png)
![2-[(4E)-4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611292.png)
![6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611296.png)
![11-(2-fluorophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611300.png)
![Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611302.png)
![1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11611314.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11611317.png)
![(7Z)-3-(3,5-dimethylphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611318.png)



![5-[5-(2-fluorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11611353.png)
